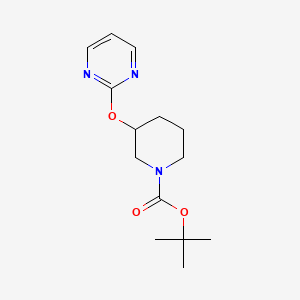
4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-ethyl-2-(methylsulfanyl)pyrimidine, also known as 4CEP, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a small molecule which has been used in experiments to study the biochemical and physiological effects of various drugs and substances. 4CEP has been found to be particularly useful in the study of cellular processes and metabolism.
Wirkmechanismus
The mechanism of action of 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine is not fully understood. It is believed that this compound binds to certain receptors in the cell and modulates their activity. This can affect the expression of genes, the signal transduction pathways, and the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In general, this compound has been found to affect cellular processes such as gene expression, protein-protein interactions, and signal transduction. It has also been found to affect the metabolism of drugs and to modulate the activity of certain receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine in lab experiments has several advantages. It is a small molecule, which makes it easy to use in experiments. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. Furthermore, it has been found to be effective in a variety of experiments.
However, there are also some limitations to using this compound in lab experiments. It is not always possible to obtain pure this compound, as it can be contaminated with other compounds. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research using 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine. One potential direction is to further study the mechanism of action of this compound. Additionally, further studies could be conducted to investigate the effects of this compound on various cellular processes, such as gene expression and signal transduction. Further studies could also be conducted to investigate the potential applications of this compound in drug discovery and drug development. Finally, further studies could be conducted to investigate the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine has been studied extensively and several methods have been found to be successful. The most common method is the reaction of methylsulfanylacetaldehyde with 4-chloro-6-ethylpyrimidine in the presence of a base such as sodium hydroxide. The reaction yields a mixture of this compound and the corresponding 2-alkylthiopyrimidine. This mixture can then be separated by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine has been used in a variety of scientific research applications. It has been used in studies of cellular processes, such as the regulation of gene expression, protein-protein interactions, and signal transduction. It has also been used to study the biochemical and physiological effects of various drugs and substances. This compound has also been used to study the metabolism of drugs and to evaluate the efficacy of new drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-ethyl-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c1-3-5-4-6(8)10-7(9-5)11-2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBUHIOXKBYQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide](/img/structure/B6527495.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6527500.png)
![1-(2-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6527514.png)
![ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6527519.png)
![1-(2-methoxyphenyl)-5-oxo-N-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6527523.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6527531.png)
![4-(azepane-1-sulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B6527532.png)
![methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6527539.png)





![6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6527579.png)